molecular formula C25H33NO4 B4100865 4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate

4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate

Cat. No.: B4100865
M. Wt: 411.5 g/mol
InChI Key: XJUBYYDFNVJAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate is a complex organic compound with a unique structure that combines a tert-butylphenyl group with a dioxooctahydroisoindolyl moiety and a cyclohexanecarboxylate ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name

(4-tert-butylphenyl) 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO4/c1-25(2,3)17-10-14-19(15-11-17)30-24(29)16-8-12-18(13-9-16)26-22(27)20-6-4-5-7-21(20)23(26)28/h10-11,14-16,18,20-21H,4-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUBYYDFNVJAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)N3C(=O)C4CCCCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of an appropriate amine with a dicarboxylic acid derivative under acidic conditions.

    Introduction of the Cyclohexanecarboxylate Group: This step involves esterification of the isoindoline derivative with cyclohexanecarboxylic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide).

    Attachment of the tert-Butylphenyl Group: The final step is the Friedel-Crafts alkylation of the ester with tert-butylbenzene in the presence of a Lewis acid catalyst such as AlCl3.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline and cyclohexane rings, using oxidizing agents like KMnO4 or CrO3.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The aromatic tert-butylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nitration with HNO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the isoindoline and cyclohexane rings suggests possible interactions with biological macromolecules.

Medicine

Pharmacologically, this compound or its derivatives could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities. The structural features may allow it to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
  • 4-tert-butylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate

Uniqueness

Compared to similar compounds, 4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate is unique due to the presence of the cyclohexanecarboxylate ester group, which may confer different chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with biological targets and different physicochemical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
4-tert-butylphenyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)cyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.